molecular formula C19H15N3O2 B2370672 1-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-indole-3-carbaldehyde CAS No. 1159695-18-7

1-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-indole-3-carbaldehyde

Cat. No.: B2370672
CAS No.: 1159695-18-7
M. Wt: 317.348
InChI Key: CKNUETFAMCOQOR-UHFFFAOYSA-N
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Description

1-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety with an oxadiazole ring, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-indole-3-carbaldehyde typically involves multiple steps. One common method includes the formation of the oxadiazole ring followed by its attachment to the indole moiety. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole or oxadiazole rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-indole-3-carbaldehyde is unique due to its combination of the indole and oxadiazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-13-6-8-14(9-7-13)19-20-18(21-24-19)11-22-10-15(12-23)16-4-2-3-5-17(16)22/h2-10,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNUETFAMCOQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)CN3C=C(C4=CC=CC=C43)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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